

# An In-depth Technical Guide to the Biophysical Characterization of SR-0813 Binding

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the biophysical and biochemical characterization of **SR-0813**, a potent and selective small-molecule inhibitor of the ENL and AF9 YEATS domains. **SR-0813** serves as a critical chemical probe for studying the role of these epigenetic reader domains in biological systems, particularly in the context of acute leukemia.

# **Quantitative Binding Data and Selectivity Profile**

**SR-0813** was developed through a high-throughput screening campaign followed by medicinal chemistry optimization.[1][2][3] It is a dual inhibitor targeting the YEATS domains of both ENL and AF9.[1][4] The following tables summarize the quantitative metrics of its binding affinity, potency, and cellular engagement, as determined by various biophysical and biochemical assays.

Table 1: SR-0813 Potency and Binding Affinity for Target YEATS Domains



| Target Domain        | Assay Type            | Parameter | Value (nM)   | Reference       |
|----------------------|-----------------------|-----------|--------------|-----------------|
| ENL YEATS            | HTRF<br>(Biochemical) | IC50      | 25           | [1][2][3][4][5] |
| SPR<br>(Biophysical) | Kd                    | 30        | [1][4]       |                 |
| CETSA (Cellular)     | EC <sub>50</sub>      | 205       | [4][5][6]    | _               |
| AF9 YEATS            | HTRF<br>(Biochemical) | IC50      | 311          | [1][4][5][6]    |
| CETSA (Cellular)     | EC <sub>50</sub>      | 76        | [1][4][5][6] |                 |

Table 2: Selectivity Profile of SR-0813 Against Off-Targets

| Target/Family  | Assay Type                  | Result                                                 | Reference    |
|----------------|-----------------------------|--------------------------------------------------------|--------------|
| YEATS2         | Biochemical Assay           | Minimal inhibition at concentrations up to 50 μM       | [1][4]       |
| YEATS4         | SPR                         | Virtually no binding observed                          | [1][4]       |
| YSK4 (MAP3K19) | Kinase Assay                | Kd = 3.5 μM (>100-<br>fold lower affinity than<br>ENL) | [1][4][5][6] |
| Bromodomains   | BROMOscan (32 targets)      | No off-targets identified                              | [1][4]       |
| Kinases        | KINOMEscan (468<br>targets) | Highly selective profile with only 3 significant hits  | [7]          |

# **Signaling Pathway and Mechanism of Action**







SR-0813 functions by competitively inhibiting the interaction between the ENL/AF9 YEATS domain and acetylated histone tails on chromatin. The ENL protein is a transcriptional coactivator that, upon binding to acetylated lysine residues, plays a crucial role in the expression of key oncogenes, including HOXA9, MYB, and MYC.[1][2][3] By binding to the YEATS domain's recognition pocket, SR-0813 displaces ENL from chromatin, leading to the selective suppression of these target genes.[1][2][4] This disruption of the pathogenic gene expression program is the primary mechanism behind its anti-leukemic activity.[1][4]





Click to download full resolution via product page

Caption: Mechanism of  ${\bf SR-0813}$  action in the cell nucleus.

# **Experimental Protocols**



The characterization of **SR-0813** binding involves a multi-faceted approach combining biochemical, biophysical, and cell-based assays to determine potency, direct target engagement, and selectivity.

### **Surface Plasmon Resonance (SPR)**

SPR is a label-free biophysical technique used to measure real-time biomolecular interactions. It was employed to determine the equilibrium dissociation constant (Kd) for the binding of **SR-0813** to the ENL YEATS domain.[1]

- Principle: The assay measures changes in the refractive index at the surface of a sensor chip upon which a target molecule (ligand) is immobilized. An analyte is flowed over the surface, and its binding to the ligand causes a measurable change in the refractive index, which is proportional to the change in mass on the sensor surface.
- Methodology:
  - Immobilization: Biotinylated ENL YEATS domain protein is captured on a streptavidincoated sensor chip.[2]
  - Interaction Analysis: A series of concentrations of SR-0813 (analyte) are injected over the chip surface. Association and dissociation phases are monitored in real-time.
  - Data Analysis: The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (k<sub>a</sub>), dissociation rate constant (k<sub>b</sub>), and the equilibrium dissociation constant (Kd = k<sub>b</sub>/k<sub>a</sub>).[8]

### Homogeneous Time-Resolved Fluorescence (HTRF)

HTRF assays were used to determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of **SR-0813** against the ENL and AF9 YEATS domains.[1] This is a proximity-based assay that relies on fluorescence resonance energy transfer (FRET) between a donor and an acceptor fluorophore.

Principle: The assay measures the disruption of an interaction between a tagged YEATS
domain protein and a biotinylated histone peptide. When in close proximity, excitation of the
donor fluorophore results in energy transfer to the acceptor, producing a specific FRET



signal. A competing compound like **SR-0813** prevents this interaction, leading to a decrease in the FRET signal.

#### Methodology:

- Assay Components: The reaction mixture includes the GST-tagged ENL YEATS domain, a biotinylated histone H3 peptide, a Europium cryptate-labeled anti-GST antibody (donor), and streptavidin-XL665 (acceptor).
- Inhibition: SR-0813 is titrated into the mixture, competing with the histone peptide for binding to the YEATS domain.
- Detection: After incubation, the fluorescence is read at two wavelengths (for the donor and acceptor). The ratio of these signals is calculated to determine the level of inhibition.
- Data Analysis: The data are plotted as percent inhibition versus inhibitor concentration,
   and the curve is fitted to a four-parameter logistic model to determine the IC₅₀ value.

### **Cellular Thermal Shift Assay (CETSA)**

CETSA is a method used to verify direct target engagement in a cellular environment. It was used to determine the half-maximal effective concentration (EC<sub>50</sub>) for **SR-0813** engaging ENL and AF9 in cells.[1][4]

 Principle: The binding of a ligand to its target protein typically increases the protein's thermal stability. CETSA measures this stabilization by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining.

#### Methodology:

- Treatment: Intact cells (e.g., MV4;11) are treated with various concentrations of SR-0813 or a vehicle control (DMSO).
- Heating: The cells are heated to a specific temperature that causes partial denaturation of the target protein.



- Lysis and Separation: The cells are lysed, and the soluble fraction is separated from the precipitated (denatured) proteins by centrifugation.
- Quantification: The amount of the target protein (ENL or AF9) remaining in the soluble fraction is quantified, typically by Western blot or mass spectrometry.
- Data Analysis: A melt curve is generated by plotting the soluble protein fraction against temperature. The shift in the melting temperature or the amount of protein stabilized at a single temperature is plotted against the SR-0813 concentration to determine the EC<sub>50</sub>.

## **Experimental and Logical Workflow**

The characterization of **SR-0813** followed a logical progression from initial discovery to detailed biophysical and cellular validation, ensuring a thorough understanding of its potency, selectivity, and mechanism of action.





#### Click to download full resolution via product page

Caption: Logical workflow for the discovery and characterization of **SR-0813**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SR-0813 Ace Therapeutics [acetherapeutics.com]
- 7. SR-0813 | ENL/AF9 YEATS inhibitor | Probechem Biochemicals [probechem.com]
- 8. Unconventional surface plasmon resonance signals reveal quantitative inhibition of transcriptional repressor EthR by synthetic ligands PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Biophysical Characterization of SR-0813 Binding]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10823721#biophysical-characterization-of-sr-0813-binding]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com